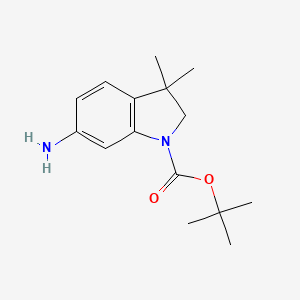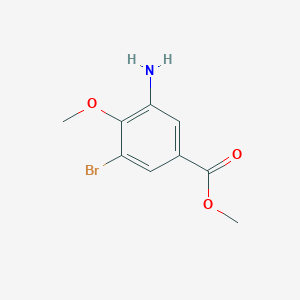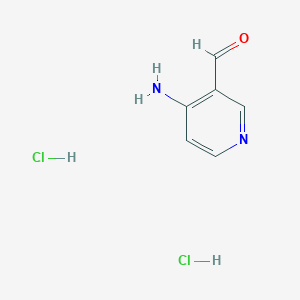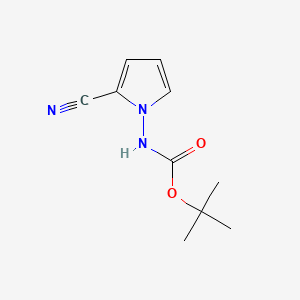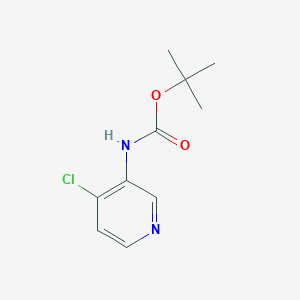
1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
Overview
Description
1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride (BPTQH) is a novel compound synthesized in the laboratory that has been studied for its potential therapeutic applications in a variety of medical conditions. BPTQH is a member of the quinazoline family, which is composed of compounds with a nitrogen-containing heterocyclic ring structure. BPTQH has a unique structure that includes a nitrogen-containing heterocyclic ring and a benzyl group attached to the nitrogen atom. BPTQH has been studied for its ability to interact with various receptors and enzymes, making it a promising therapeutic agent for a variety of medical conditions.
Scientific Research Applications
Neurological Receptor Impact
Studies on piperazine derivatives highlight their engagement with 5-HT(1A) (serotonin) receptors, which play a crucial role in the pathophysiology and treatment of anxiety and depression. A study examining the occupancy of 5-HT(1A) receptors by a piperazine derivative in the human brain suggests that such compounds could be promising in developing treatments for anxiety and mood disorders, indicating potential applications for related compounds like "1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride" (Rabiner et al., 2002).
Anxiolytic Effects
Research on new arylpiperazine derivatives containing isonicotinic and picolinic nuclei explores their anxiolytic action mechanisms, focusing on effects on the GABAergic and 5-HT systems. This suggests that compounds targeting these systems could offer new therapeutic approaches for anxiety disorders, potentially encompassing "this compound" as a candidate for further exploration (Kędzierska et al., 2019).
Metabolic and Excretion Profiles
Understanding the metabolic and excretion profiles of piperazine derivatives is critical for their development as therapeutic agents. Studies on compounds such as SB-649868, an orexin receptor antagonist, provide valuable data on the disposition and metabolism of these drugs in humans, offering insights into how "this compound" might be processed and utilized in the body (Renzulli et al., 2011).
Mechanism of Action
In terms of pharmacokinetics, many compounds containing a piperazine ring, which is present in the compound , have been found to positively modulate the pharmacokinetic properties of a drug substance . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
The result of the compound’s action would likely involve molecular and cellular effects related to its interaction with its targets. This could potentially include cytotoxic activity against certain cell lines, as has been observed for some similar compounds .
properties
IUPAC Name |
1-benzyl-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O.ClH/c24-19-21-13-16-17(22-11-9-20-10-12-22)7-4-8-18(16)23(19)14-15-5-2-1-3-6-15;/h1-8,20H,9-14H2,(H,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJCAUBGVAPJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246738-35-1 | |
| Record name | 2(1H)-Quinazolinone, 3,4-dihydro-1-(phenylmethyl)-5-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



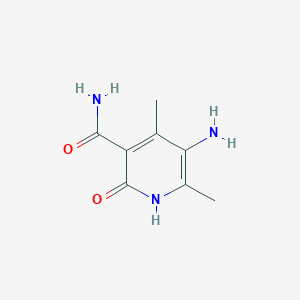

amino}thiophene-2-carboxylic acid](/img/structure/B1524283.png)

